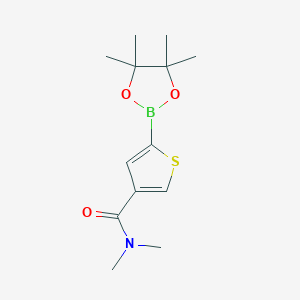

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide

Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide (CAS: 1006876-27-2) is a boron-containing heterocyclic compound featuring a thiophene core substituted with a pinacol boronate ester group at the 5-position and a dimethyl carboxamide group at the 3-position. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound is typically stored at 2–8°C under dry conditions and is available at 95% purity, making it suitable for pharmaceutical and materials science research .

Properties

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-19-10)11(16)15(5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXNDLRFRMJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide typically involves the following steps:

Borylation: The introduction of the boronate ester group is often achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid or boronate ester reacts with a halogenated thiophene derivative.

Amidation: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative of thiophene reacts with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide depends on its specific application:

In Organic Synthesis: The boronate ester group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds.

In Material Science: The electronic properties of the thiophene ring can contribute to the conductivity and light-emitting properties of organic electronic materials.

Comparison with Similar Compounds

Thiophene-Based Analogues

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (CAS: 960116-27-2):

- Structure : Replaces the dimethyl carboxamide group with an ethyl ester.

- Properties : Higher lipophilicity due to the ester moiety, which may influence solubility in organic solvents. Purity ranges from 95–98%, comparable to the target compound .

- Applications : Primarily used in polymer chemistry and as a precursor for further functionalization via hydrolysis to carboxylic acids .

- This makes it preferable in medicinal chemistry for drug candidate synthesis .

Pyridine-Based Analogues

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1036991-24-8):

- Structure : Substitutes the thiophene ring with pyridine and replaces the carboxamide with a dimethylamine group.

- Properties : The pyridine ring introduces aromatic nitrogen, altering electronic properties (e.g., increased electron-withdrawing character). Purity: 95% .

- Applications : Used in catalytic systems and as a ligand due to nitrogen's coordination capability .

- N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1313738-91-8): Structure: Features a pyridine ring with a methyl carboxamide group. Molecular weight: 262.11 g/mol .

Comparative Analysis of Physicochemical Properties

Research Findings and Functional Differences

Reactivity in Cross-Coupling :

- Thiophene-based boronates generally exhibit faster coupling rates compared to pyridine analogues due to thiophene’s electron-rich nature, which facilitates oxidative addition with palladium catalysts .

- The dimethyl carboxamide group in the target compound may slightly hinder coupling efficiency compared to ester or amine substituents due to steric effects, but this is offset by improved stability in aqueous media .

Biological Activity :

Synthetic Flexibility :

- Pyridine derivatives (e.g., CAS: 1036991-24-8) are more amenable to post-functionalization via electrophilic substitution, whereas thiophene derivatives are better suited for C–H activation strategies .

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide (CAS No. 1006876-27-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a boron-containing moiety. Its molecular formula is , with a molecular weight of approximately 249.12 g/mol. The presence of the dioxaborolane structure is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Kinase Inhibition : The compound has been studied for its inhibitory effects on several kinases which are crucial in various signaling pathways associated with cancer and inflammation.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in cellular models.

- Cytotoxicity : The compound's effects on cell viability have been assessed in different cell lines.

Kinase Inhibition

A study analyzing similar compounds reported that modifications in the carboxamide moiety significantly influenced their inhibitory activity against GSK-3β and other kinases. For instance:

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Compound A | 8 | Potent GSK-3β inhibitor |

| Compound B | 50 | Moderate inhibition |

| Compound C | 1314 | Weak inhibition |

These results suggest that structural variations can lead to substantial differences in biological activity .

Anti-inflammatory Activity

In vitro studies have shown that certain derivatives of this compound can significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells:

| Concentration (µM) | NO Levels (µM) | IL-6 Levels (pg/mL) |

|---|---|---|

| 1 | 30 | 50 |

| 10 | 20 | 30 |

These findings indicate that at lower concentrations, the compounds maintain cell viability while exerting anti-inflammatory effects .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that while some compounds exhibited significant cytotoxic effects at higher concentrations, others maintained cell viability even at elevated doses:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-22 (neuronal cells) | 20 |

| Compound B | BV-2 (microglial cells) | >100 |

This suggests a selective action where some derivatives may preferentially target cancerous cells without affecting normal cells .

Case Studies

Several case studies have highlighted the potential of thiophene-based compounds in drug design:

- Cancer Research : A derivative showed promising results in inhibiting tumor growth in murine models while sparing healthy tissue.

- Neuroprotection : Compounds were tested for their neuroprotective effects against oxidative stress in neuronal cells.

These studies underscore the therapeutic potential of this class of compounds in treating diseases characterized by inflammation and uncontrolled cell proliferation.

Q & A

Advanced Research Question

- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states for Suzuki coupling, identifying energy barriers for Pd-mediated steps .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for stabilizing intermediates .

- Machine Learning : Train models on existing boronate ester reactivity datasets to predict optimal catalysts and conditions .

Case Study : ICReDD’s workflow integrates computation-experiment feedback loops, reducing trial-and-error by 40% in similar systems .

How can structure-activity relationship (SAR) studies enhance the compound’s application in medicinal chemistry?

Advanced Research Question

- Modular Derivatives : Replace the thiophene core with other heterocycles (e.g., furan, isoxazole) to tune electronic properties .

- Boronates as Bioisosteres : Compare dioxaborolane with other boron-containing groups (e.g., trifluoroborate) for improved pharmacokinetics .

- Target Engagement : Fluorescent tagging (e.g., BODIPY) to track cellular uptake and localization via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.